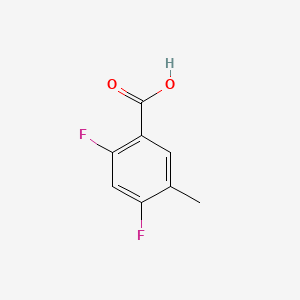

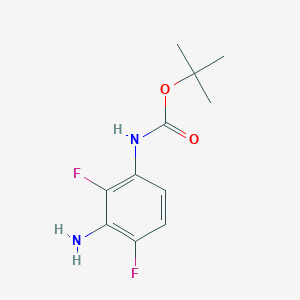

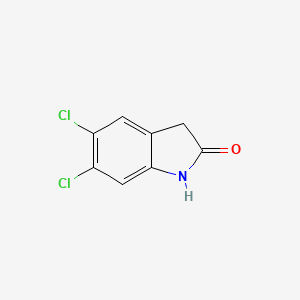

1-(4-iodobenzyl)-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-iodobenzyl)-1H-1,2,4-triazole (IBT) is a heterocyclic compound with a wide range of applications in the fields of medicine, biology, and chemistry. It is a synthetic compound with a wide range of properties, including antioxidant and anti-inflammatory activities, and is used as a fluorescent marker in imaging techniques. IBT has been studied extensively for its potential use in medical, biochemical, and physiological applications.

Wissenschaftliche Forschungsanwendungen

Triazole Derivatives and Biological Activities

1-(4-iodobenzyl)-1H-1,2,4-triazole falls under the broad class of triazole derivatives, which have been extensively studied for their diverse biological activities. Research by Ferreira et al. (2013) highlights that triazole derivatives, including the 1,2,4-triazole family, exhibit a wide range of biological activities such as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are of great interest due to their potential therapeutic applications, especially in addressing new diseases and resistant bacterial strains (Ferreira et al., 2013).

Synthesis and Antimicrobial Activity

The synthesis of triazole derivatives, including 1-(4-iodobenzyl)-1H-1,2,4-triazole, often involves innovative methods, as demonstrated by Prakash et al. (2011). They developed a facile iodine(III)-mediated synthesis of triazole derivatives, which showed potent antimicrobial activities. Such methods open up possibilities for creating new compounds with significant biological implications (Prakash et al., 2011).

Supramolecular and Coordination Chemistry

Schulze and Schubert (2014) explored the supramolecular interactions of 1,2,3-triazoles, which is relevant to understanding the behavior of 1-(4-iodobenzyl)-1H-1,2,4-triazole in various applications. The study emphasized the versatility of triazoles in anion recognition, catalysis, and photochemistry, extending beyond their basic chemical properties (Schulze & Schubert, 2014).

Elastase Inhibitory Activity

Research into the medicinal applications of 1,2,3-triazole derivatives was conducted by Dias et al. (2018), who synthesized novel triazole derivatives and evaluated their elastase inhibitory activity. One of the derivatives, closely related to 1-(4-iodobenzyl)-1H-1,2,4-triazole, showed significant inhibitory effects, suggesting potential therapeutic uses (Dias et al., 2018).

Wirkmechanismus

Target of Action

It has been shown to interact with murine melanoma cells and inhibit their growth .

Mode of Action

The exact mode of action of 1-(4-iodobenzyl)-1H-1,2,4-triazole is still under investigation. It is believed to act on the localization, interaction, and uptake of other molecules .

Result of Action

It has been shown to inhibit the growth of murine melanoma cells , suggesting potential anti-cancer properties.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4-iodophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPXRFMOQIIBRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428765 |

Source

|

| Record name | 1-(4-iodobenzyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-iodobenzyl)-1H-1,2,4-triazole | |

CAS RN |

864068-93-9 |

Source

|

| Record name | 1-(4-iodobenzyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)

![Pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1311414.png)